4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine
Description
Properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)sulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-12-16(8-9-17(14)22-2)24(20,21)19-10-11-23-18(13-19)15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNPIWSYEIDBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 4-methoxy-3-methylphenylsulfonyl chloride with 2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxy-3-methylphenyl)sulfonyl-piperidine
Uniqueness
4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine is unique due to its specific substitution pattern and the presence of both a morpholine ring and a sulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine, a compound featuring a morpholine ring and a sulfonamide group, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a morpholine ring connected to a sulfonamide group, which is known to influence biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group may inhibit various enzymes or receptors, while the phenylmorpholino moiety enhances binding affinity. Research indicates that compounds with similar structures can modulate biological pathways by:
- Inhibiting Enzymatic Activity : Sulfonamides are known for their ability to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Interacting with Receptors : The morpholine structure can facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.
| Compound | Target Pathogen | Activity (IC50) |
|---|---|---|
| 4-Sulfanilamide | Escherichia coli | 25 µM |
| 4-Methoxy Derivative | Staphylococcus aureus | 15 µM |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
Antiviral Properties
Research has highlighted the potential of similar compounds as antiviral agents. For example, derivatives of 4-methoxybenzamide have been evaluated for their anti-HBV (Hepatitis B Virus) activity, showing promising results in inhibiting viral replication.
Case Studies
- Anti-HBV Activity : A study evaluating the anti-HBV properties of related compounds indicated that modifications in the sulfonamide structure could enhance antiviral efficacy. The compound exhibited an IC50 value comparable to established antiviral drugs, suggesting its potential as a therapeutic agent against HBV .
- Neuropharmacological Effects : Another study investigated the effects of morpholine derivatives on neurotransmitter systems. Results indicated that these compounds could modulate dopamine and serotonin receptors, leading to potential applications in treating mood disorders .
Q & A
Basic: What are the optimized synthetic routes for preparing 4-((4-Methoxy-3-methylphenyl)sulfonyl)-2-phenylmorpholine?
The synthesis typically involves multi-step reactions, starting with the formation of the morpholine ring via cyclization of ethylene oxide derivatives with substituted amines. Key steps include:
- Sulfonation : Introducing the sulfonyl group using reagents like chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions .
- Coupling reactions : Attaching the 4-methoxy-3-methylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : H and C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group effects on aromatic protons) .
- XRD : Single-crystal X-ray diffraction confirms stereochemistry and bond angles, particularly for the sulfonyl-morpholine junction .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] at m/z 387.1242) .
Basic: How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stable up to 250°C in inert atmospheres) .
- pH stability studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and visible light, analyze photodegradation products using LC-MS .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent variation : Synthesize analogs with modified methoxy/methyl groups on the phenyl ring or morpholine substituents. Test biological activity (e.g., enzyme inhibition) .
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs) .
- Data correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to identify key functional groups .
Advanced: What methodologies resolve enantiomeric impurities in asymmetric synthesis?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate enantiomers .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions to assign absolute configurations .
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer during synthesis .
Advanced: How can in silico modeling predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (e.g., 2.8), solubility (LogS ≈ -4.1), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to estimate blood-brain barrier permeability .
- Metabolite identification : Use GLORY or MetaSite to predict phase I/II metabolites (e.g., sulfoxide formation) .
Advanced: How to address contradictions in biological activity data across studies?
- Orthogonal assays : Validate cytotoxicity (e.g., MTT vs. ATP-based assays) to rule out false positives .
- Dose-response curves : Ensure IC values are derived from 8–12 data points with R > 0.95 .
- Batch variability : Characterize impurities (>0.1%) via LC-MS and assess their bioactivity .
Advanced: What experimental strategies elucidate the compound’s mechanism of action?
- Target deconvolution : Combine affinity chromatography (immobilized compound) with proteomics to identify binding partners .
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) in cell lines and assess resistance phenotypes .
- Fluorescence polarization : Measure displacement of labeled ligands in competitive binding assays .
Advanced: How to develop a robust analytical method for quantifying degradation products?
- Forced degradation : Expose the compound to heat (80°C), acid (0.1N HCl), and peroxide (3% HO), then profile degradation pathways .
- UHPLC-DAD : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradient (flow: 0.3 mL/min) .
- Validation parameters : Assess linearity (R ≥ 0.998), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Advanced: What challenges arise when scaling up synthesis, and how are they mitigated?
- Exothermic reactions : Use jacketed reactors with precise temperature control during sulfonation to prevent runaway reactions .
- Solvent selection : Replace tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
- Crystallization optimization : Seed with pure crystals and control cooling rates (<1°C/min) to ensure uniform particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
